
Gadobenic Acid Disodium Salt
描述
Gadobenic Acid Disodium Salt (CAS 113662-22-9) is a gadolinium-based contrast agent (GBCA) primarily utilized in magnetic resonance imaging (MRI) to enhance vascular and tissue visualization. As a paramagnetic compound, it shortens the relaxation times of water protons, improving contrast in MRI scans .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gadobenic acid involves the chelation of gadolinium ions with the ligand BOPTA. The ligand BOPTA is a derivative of diethylenetriaminepentaacetic acid (DTPA) where one terminal carboxyl group is replaced by a benzyl ether group. The reaction typically involves mixing gadolinium chloride with BOPTA in an aqueous solution, followed by the addition of sodium hydroxide to form the disodium salt .
Industrial Production Methods: Industrial production of gadobenic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Gadobenic acid disodium salt primarily undergoes complexation reactions due to the presence of gadolinium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is gadolinium chloride. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to form the disodium salt .
Major Products: The major product of the reaction is this compound, which is used as a contrast agent in MRI .
科学研究应用
Medical Uses
Gadobenic acid disodium is predominantly used in MRI to enhance the visualization of liver abnormalities. Its applications include:
- Detection of Liver Lesions : The compound is specifically designed to improve T1 signal intensity in MRI scans, making it easier to detect various liver conditions such as benign cysts, hemangiomas, and malignant tumors. Studies have shown that gadobenic acid disodium significantly enhances the detection rate of small liver tumors, facilitating early diagnosis and treatment planning .
- Characterization of Liver Function : This contrast agent is actively taken up by hepatocytes and excreted through the biliary system, allowing for functional assessment of the liver. It provides crucial information regarding liver perfusion and hepatocyte function, which is vital for managing liver diseases .
Pharmacokinetics and Mechanism of Action
Gadobenic acid disodium operates through its paramagnetic properties, which enhance the local magnetic field during MRI. Key pharmacokinetic characteristics include:
- Rapid Distribution : Following intravenous administration, gadobenic acid disodium exhibits a rapid distribution phase with a half-life ranging from 1.17 to 2.02 hours . This rapid uptake allows for timely imaging during procedures.
- Biliary Excretion : The drug is primarily excreted via the bile, making it particularly useful for liver imaging as it provides a clear distinction between healthy and diseased tissue .
Safety Profile and Adverse Effects
While gadobenic acid disodium is generally well-tolerated, some adverse effects have been reported. Common reactions include:
- Nausea : Occurring in approximately 1.1% of patients.
- Headache : Also reported in about 1.1% of patients.
- Other Reactions : Feelings of warmth, dizziness, and back pain may occur but are less common .
The safety profile indicates that while adverse effects are present, they are relatively low compared to other contrast agents.
Case Studies and Clinical Research
Several studies have documented the effectiveness of gadobenic acid disodium in clinical settings:
- Enhanced Detection Rates : A systematic review demonstrated that MRI using gadobenic acid disodium significantly improves the diagnostic performance for liver lesions compared to non-contrast imaging techniques .
- Clinical Trials : In clinical trials involving patients with known or suspected focal liver disease, gadobenic acid disodium was shown to facilitate better visualization of lesions, leading to improved diagnostic accuracy and treatment outcomes .
Comparative Analysis with Other Contrast Agents
Feature | Gadobenic Acid Disodium | Other Gadolinium-Based Agents |
---|---|---|
Primary Use | Liver Imaging | General MRI Imaging |
Excretion Route | Biliary | Renal |
T1 Relaxation Enhancement | High | Variable |
Common Adverse Effects | Nausea, Headache | Nephrogenic Systemic Fibrosis (in high-risk populations) |
This table illustrates how gadobenic acid disodium stands out among other contrast agents due to its specific application in liver imaging and its unique pharmacokinetic properties.
作用机制
Gadobenic acid disodium salt works by enhancing the contrast of MRI images. The gadolinium ion in the compound is highly paramagnetic, which means it has unpaired electrons that create a strong magnetic field. When injected into the body, the compound interacts with water molecules in the tissues, shortening the relaxation time of hydrogen protons. This results in a brighter image on the MRI scan, allowing for better visualization of lesions and abnormal vascularity .
相似化合物的比较
The following analysis compares Gadobenic Acid Disodium Salt with structurally or functionally related compounds, focusing on their chemical profiles and applications.
Gadolinium-Based Contrast Agents (GBCAs)
lists several GBCAs, including Gadopentetic Acid (Gadopentetate) and Gadoteric Acid. These share a gadolinium core but differ in ligand structures, influencing their stability and clinical use:
Compound Name | CAS Number | Ligand Type | Key Characteristics |
---|---|---|---|
This compound | 113662-22-9 | Likely linear* | Specific applications not detailed |
Gadopentetic Acid | 80529-93-7 | Linear ionic | Widely used for general MRI imaging |
Gadoteric Acid | 72573-82-1 | Macrocyclic | Higher kinetic stability, lower NSF risk |
*Inference based on classification with other linear agents.
- Structural Stability : Macrocyclic GBCAs (e.g., Gadoteric Acid) exhibit higher thermodynamic stability, reducing gadolinium ion dissociation and associated risks like nephrogenic systemic fibrosis (NSF). Linear agents (e.g., Gadopentetic Acid) are less stable but remain clinically useful for specific indications .
- Gadobenic Acid may share similarities with Gadoxetic Acid, a liver-specific agent, though direct evidence is lacking.
Iodinated Contrast Agents
also includes iodinated agents like Sodium Diatrizoate and Iohexol, which serve different imaging modalities:
Compound Name | CAS Number | Class | Primary Use | Mechanism of Action |
---|---|---|---|---|
Gadobenic Acid | 113662-22-9 | GBCA | MRI | Paramagnetic (gadolinium) |
Sodium Diatrizoate | 737-31-5 | Iodinated | CT/X-ray | X-ray attenuation (iodine) |
Iohexol | 66108-95-0 | Iodinated | CT/X-ray | Low-osmolality, non-ionic |
- Modality Specificity: GBCAs enhance MRI via gadolinium’s paramagnetic effects, while iodinated agents improve CT/X-ray imaging through iodine’s high atomic number.
Other Disodium Salts
and highlight disodium salts with divergent applications, such as:
- 3-Phosphoglyceric Acid Disodium Salt : Involved in metabolic pathways, unlike Gadobenic Acid’s imaging role .
- Decyl(sulfophenoxy)benzenesulfonic Acid Disodium Salt: A surfactant with solubilizing properties, contrasting with Gadobenic Acid’s biomedical focus .
Research Findings and Data Limitations
The provided evidence lacks detailed comparative studies on Gadobenic Acid’s pharmacokinetics, safety, or efficacy relative to other GBCAs. However, general trends in GBCA research suggest:
- Safety Profiles : Macrocyclic agents (e.g., Gadoteric Acid) are preferred for patients with renal impairment due to lower NSF risk.
- Imaging Specificity : Linear agents may be tailored for niche applications (e.g., hepatobiliary imaging), though Gadobenic Acid’s exact role remains unclear from the evidence.
生物活性
Gadobenic acid disodium salt, commonly known as gadobenate dimeglumine, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI). Its biological activity is characterized by its pharmacokinetics, safety profile, and potential adverse effects. This article delves into the compound's biological mechanisms, clinical applications, and relevant case studies.
Pharmacokinetics
Gadobenate dimeglumine exhibits unique pharmacokinetic properties that are crucial for its efficacy as a contrast agent. Upon intravenous administration, the compound dissociates into gadobenate ions and meglumine. The pharmacokinetics can be described using a two-compartment model:
- Distribution Half-life : Ranges from hours.
- Elimination Half-life : Varies from hours.
- Clearance Rates : Plasma clearance is approximately , with renal clearance ranging from .
These pharmacokinetic parameters indicate that gadobenate dimeglumine is rapidly distributed and eliminated from the body, making it suitable for dynamic imaging applications.
Safety Profile and Adverse Effects
The safety of gadobenate dimeglumine has been extensively studied. A large observational safety study involving over 130,000 patients reported an acute adverse reaction incidence of just . However, serious reactions such as anaphylactic shock have been documented. In one case study, a patient experienced severe anaphylaxis shortly after receiving the contrast agent during an MRI procedure .
Summary of Adverse Effects
Adverse Effect | Incidence Rate |
---|---|
Acute Reactions | 0.18% |
Anaphylactic Shock | Rare but serious |
Other Mild Reactions | Common (e.g., nausea) |
Clinical Applications
Gadobenate dimeglumine is primarily utilized in MRI for various diagnostic purposes:
- Hepatic Imaging : It enhances the visualization of liver lesions and biliary structures due to its dual excretion pathways through the liver and kidneys.
- Nephrological Studies : Its safety in patients with renal impairment has been evaluated; however, caution is advised due to potential nephrogenic systemic fibrosis (NSF) risks in severely impaired patients .
Case Studies
- Anaphylactic Reaction : A reported case highlighted a patient who developed anaphylactic shock after receiving gadobenate dimeglumine during an MRI scan. Immediate medical intervention was required, emphasizing the need for monitoring patients during and after administration .
- Longitudinal Safety Study : A comprehensive study followed patients over several years to assess long-term safety outcomes associated with gadobenate dimeglumine use. Results indicated a low incidence of serious adverse reactions over time .
Research Findings
Recent studies have focused on the effects of gadobenate dimeglumine on liver function and its potential hepatotoxicity:
- Histopathological Evaluations : Research involving animal models demonstrated that gadobenate can induce hepatocellular necrosis and apoptosis under certain conditions .
- Comparative Studies : Gadobenate dimeglumine has been compared with other GBCAs in terms of liver-specific imaging efficacy; findings suggest that it provides superior diagnostic capabilities for hepatobiliary imaging compared to traditional agents .
常见问题
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Gadobenic Acid Disodium Salt (CAS 113662-22-9) in laboratory settings?
- Methodological Answer: Synthesis typically involves chelation of gadolinium ions with benic acid derivatives under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium quantification, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure calibration with reference standards to validate results .
Q. How can researchers validate the purity and stability of this compound in aqueous solutions?
- Methodological Answer: Conduct accelerated stability studies under varying pH (4–9), temperature (25–60°C), and light exposure. Use UV-Vis spectroscopy to monitor degradation products and dynamic light scattering (DLS) to detect aggregation. Purity is validated via mass spectrometry (MS) and ion-exchange chromatography .
Q. What are the foundational protocols for preparing this compound solutions for in vitro imaging studies?
- Methodological Answer: Dissolve the compound in phosphate-buffered saline (PBS, pH 7.4) at concentrations ≤1 mM to avoid precipitation. Sterilize using 0.22-µm filters and validate sterility via microbial culture assays. Include control samples without the compound to account for background signal interference .
Advanced Research Questions
Q. How can researchers optimize this compound’s relaxivity in magnetic resonance imaging (MRI) under varying physiological conditions?
- Methodological Answer: Measure relaxivity (r1 and r2) at different magnetic field strengths (1.5T vs. 3T) and temperatures (25°C vs. 37°C). Use phantom models with simulated blood/tissue matrices. Compare results with commercial contrast agents (e.g., Gadopentetic Acid) to identify performance gaps. Statistical analysis (ANOVA) is critical to assess significance .
Q. What experimental designs address contradictory data on this compound’s pharmacokinetics in preclinical models?
- Methodological Answer: Conduct meta-analyses of existing pharmacokinetic studies to identify variables causing discrepancies (e.g., dosing regimens, animal models). Design crossover studies in rodents with controlled variables (e.g., renal function, injection rate). Use compartmental modeling to predict biodistribution and clearance rates .
Q. How to resolve solubility challenges of this compound in high-ionic-strength biological fluids?
- Methodological Answer: Test co-solvents (e.g., propylene glycol) or surfactants (e.g., polysorbate 80) to enhance solubility. Employ isothermal titration calorimetry (ITC) to study interactions between the compound and serum proteins. Adjust formulation pH (6.5–7.5) to balance solubility and stability .
Q. What strategies mitigate artifacts in dynamic contrast-enhanced MRI (DCE-MRI) studies using this compound?
- Methodological Answer: Implement motion correction algorithms (e.g., non-rigid registration) and baseline signal normalization. Use dual-echo sequences to separate T1 and T2* effects. Validate reproducibility via test-retest experiments in phantoms and animal models .
Q. How to design experiments assessing this compound’s cellular uptake and potential cytotoxicity?
- Methodological Answer: Use fluorescence-labeled analogs for confocal microscopy tracking. Quantify uptake via flow cytometry in cell lines (e.g., HEK293, HepG2). Assess cytotoxicity using MTT assays and reactive oxygen species (ROS) detection kits. Include positive controls (e.g., Gadodiamide) for comparative toxicity profiling .
Q. What computational methods predict this compound’s binding affinity to extracellular matrix components?
- Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) with collagen and fibronectin structures. Validate predictions via surface plasmon resonance (SPR) assays. Correlate binding data with MRI contrast efficiency in ex vivo tissue samples .
Q. How to reconcile discrepancies in reported thermodynamic stability constants (log K) for this compound?
- Methodological Answer: Standardize potentiometric titration conditions (ionic strength, temperature). Compare results with published values for analogous gadolinium complexes (e.g., Gadoteric Acid). Use multivariate regression to identify experimental variables influencing log K measurements .
Q. Methodological Frameworks
- For Data Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity .
- For Experimental Design: Follow grounded theory principles to iteratively refine hypotheses based on emerging data. Document all procedural deviations and outliers to enhance reproducibility .
属性
IUPAC Name |
disodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11.Gd.2Na/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;;;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);;;/q;+3;2*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRMCSCVTYBQK-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26GdN3Na2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747843 | |
Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-22-9 | |
Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。